

INY-05-040: A Technical Guide to a Second-Generation AKT Degradar

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Compound of Interest

Compound Name: INY-05-040

Cat. No.: B12371434

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Introduction

The serine/threonine kinase AKT is a central node in the PI3K/AKT signaling pathway, a cascade frequently hyperactivated in a majority of human cancers, driving cell proliferation, survival, and metabolism.^{[1][2][3]} While catalytic inhibitors of AKT have shown clinical potential, their efficacy can be limited.^{[2][3]} Targeted protein degradation, utilizing proteolysis-targeting chimeras (PROTACs), offers an alternative and potentially more potent therapeutic strategy. This document provides a detailed technical overview of **INY-05-040**, a second-generation, potent, and selective degrader of all three AKT isoforms (AKT1, AKT2, and AKT3).^{[1][4]} Developed as an improvement upon the first-generation degrader INY-03-041, **INY-05-040** demonstrates enhanced degradation kinetics, greater potency in suppressing cancer cell growth, and a distinct mechanism of action involving the induction of stress signaling pathways.^{[1][2][4]}

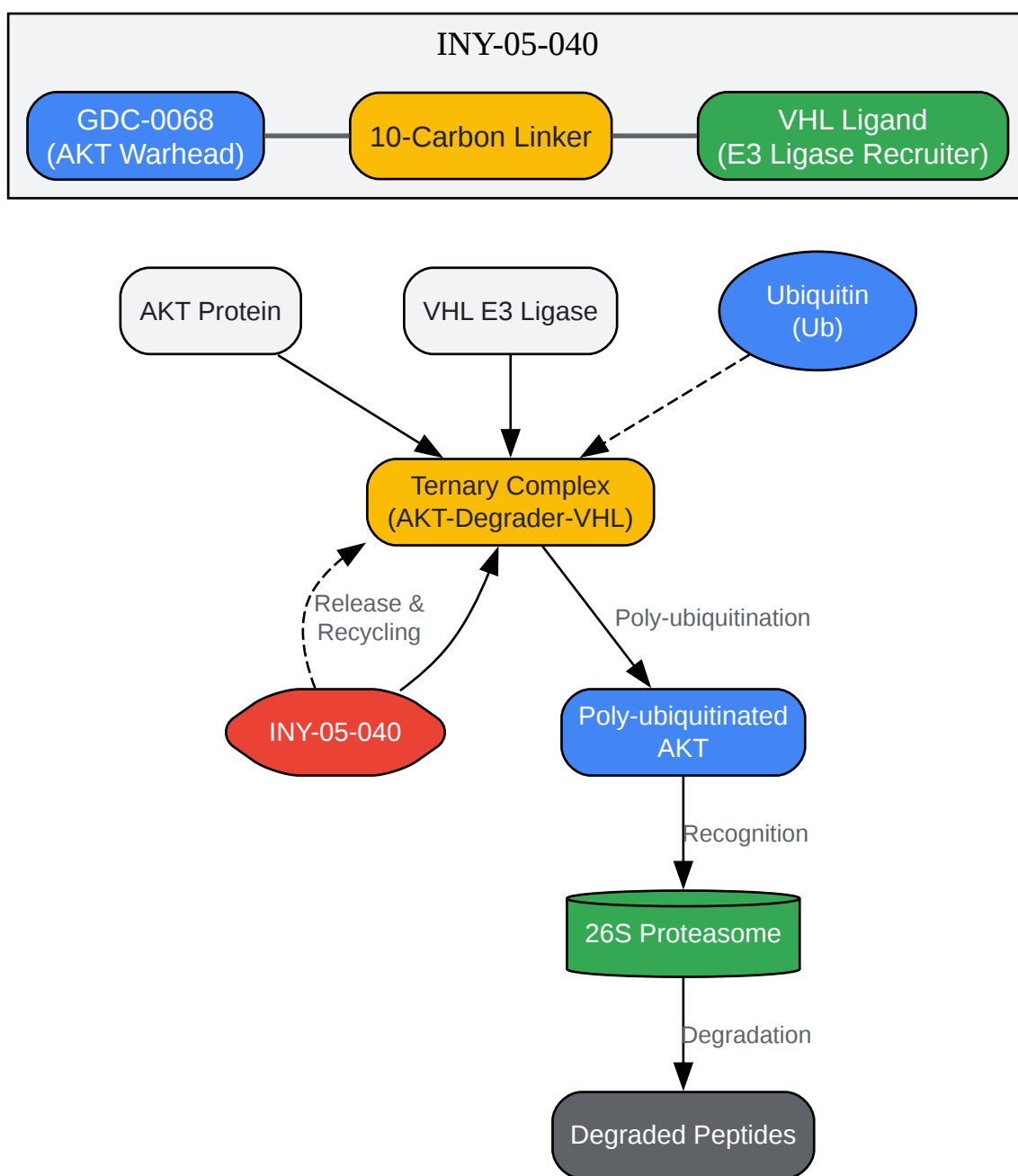
Structure and Synthesis of INY-05-040

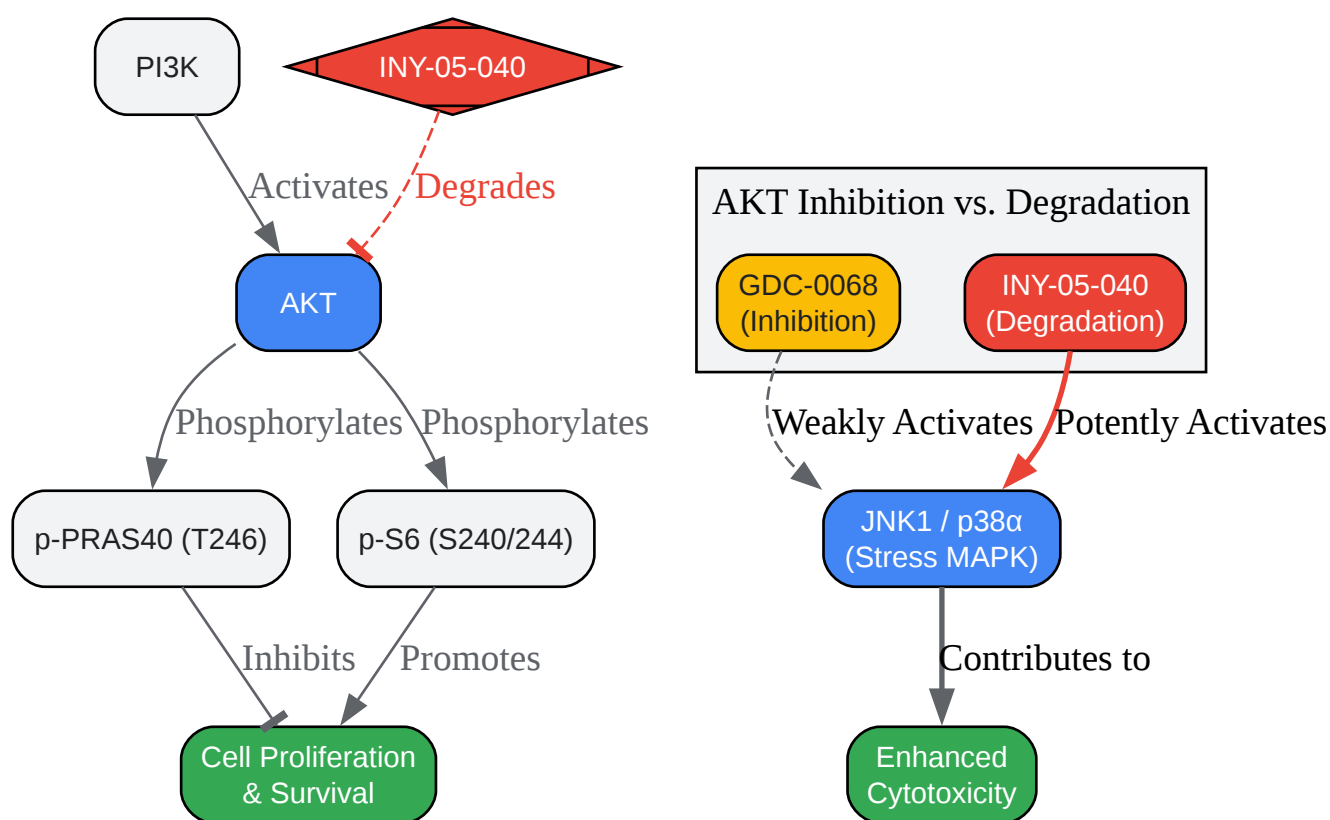
INY-05-040 is a heterobifunctional PROTAC. Its structure is composed of three key components:

- **Warhead:** The catalytic AKT inhibitor GDC-0068 (Ipatasertib), which provides selectivity for the AKT kinases.

- E3 Ligase Ligand: A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.
- Linker: A ten-hydrocarbon chain that optimally positions the warhead and the E3 ligase ligand to facilitate the formation of a productive ternary complex with AKT and VHL.[1][4]

In contrast, the first-generation degrader, INY-03-041, utilized a Cereblon (CRBN) E3 ligase recruiter.[1][4] The switch to a VHL ligand in **INY-05-040** resulted in significantly improved and more rapid degradation kinetics.[1][4]





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References

- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pubmed.ncbi.nlm.nih.gov]
- 2. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an AKT Degradar with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]

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